molecular formula C10H14N2O2S B13470709 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide

3-(Pyrrolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B13470709
M. Wt: 226.30 g/mol
InChI Key: NXPBELJIRIWMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-1-yl)benzene-1-sulfonamide is a compound that features a pyrrolidine ring attached to a benzene sulfonamide group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry. The benzene sulfonamide group is a common structural motif in various pharmaceuticals, known for its ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of pyrrolidine with benzene sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups onto the benzene ring or the pyrrolidine ring .

Scientific Research Applications

3-(Pyrrolidin-1-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzene-1-sulfonamide
  • 2-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzene-1-sulfonamide
  • 3-Nitro-4-(2-Oxo-Pyrrolidin-1-Yl)-Benzenesulfonamide

Uniqueness

3-(Pyrrolidin-1-yl)benzene-1-sulfonamide is unique due to its specific combination of the pyrrolidine ring and the benzene sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

3-pyrrolidin-1-ylbenzenesulfonamide

InChI

InChI=1S/C10H14N2O2S/c11-15(13,14)10-5-3-4-9(8-10)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,11,13,14)

InChI Key

NXPBELJIRIWMML-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.